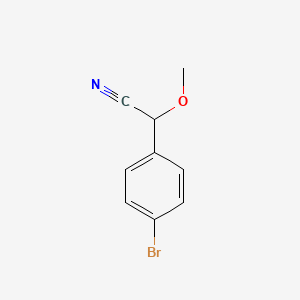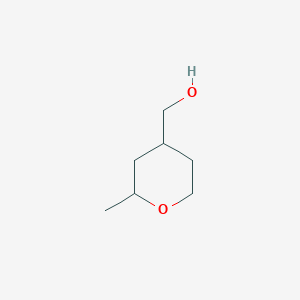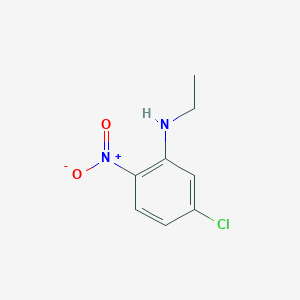
5-氯-N-乙基-2-硝基苯胺
描述
5-Chloro-2-nitroaniline, also known as 2-Amino-4-chloro-nitrobenzene, is an organic compound with the molecular formula C6H5ClN2O2 . It is a yellow to orange powder and is a useful synthetic intermediate . It has been used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates .
Synthesis Analysis
The synthesis of 5-Chloro-2-nitroaniline involves a multi-step process including acylation, nitrification, and hydrolysis . Another method involves the coupling of divinylbenzene cross-linked polystyrene with 5-chloro-2-nitroaniline followed by oxidative decyanation .Molecular Structure Analysis
The molecular weight of 5-Chloro-2-nitroaniline is 172.57 . The IUPAC Standard InChI is InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 .Physical And Chemical Properties Analysis
5-Chloro-2-nitroaniline has a melting point of 125-129 °C (dec.) (lit.) and a boiling point of 200°C (rough estimate) . It is soluble in Chloroform and Methanol . It has a density of 1.5610 (rough estimate) and a refractive index of 1.5870 (estimate) .科学研究应用
溶解度和热力学性质:研究探索了 2-氯-5-硝基苯胺等相关化合物在不同溶剂中的溶解度,揭示了它们在不同温度下的溶解行为。此类研究对于了解这些化合物的热力学性质及其在不同环境中的潜在应用至关重要 (徐和王,2019)。
环境影响和降解:已经研究了类似硝基芳香族化合物(例如 2-氯-4-硝基苯胺)的环境影响和降解途径。例如,对特定微生物菌株厌氧降解的研究突出了其在环境修复中的相关性 (Duc,2019)。
合成和结构表征:已经记录了相关化合物的合成,包括 N,N-二乙基-5-氯-2-(4-氯苯氧基)-4-硝基苯胺,证明了合成结构复杂的衍生物以用于各种应用的可行性 (刘登才,2008)。
电子和光学性质:对结构与 5-氯-N-乙基-2-硝基苯胺 相似的化合物(例如 5-氯-2-硝基苯甲醚)进行光谱研究和密度泛函理论 (DFT) 计算,可以深入了解它们的电子和光学性质。此类研究对于材料科学中的应用至关重要,尤其是在非线性光学材料领域 (Meenakshi,2017)。
热力学形成和升华:已经探索了氯硝基苯胺衍生物的形成和升华热力学。这项研究对于了解这些化合物在不同条件下的稳定性和相行为非常重要 (Silva 等人,2003)。
抗菌活性:对源自 5-溴水杨醛基-2-氯-4-硝基苯胺 等化合物的金属配合物的抗菌活性研究表明在开发新的抗菌剂方面具有潜在应用 (Jain 和 Mishra,2016)。
氢化动力学和催化:研究 2-氯-4-硝基苯胺在各种催化剂上的氢化动力学,阐明了化学反应性和在催化和化学合成中的潜在应用 (Klimushin 等人,2018)。
光物理性质和应用:研究硝基苯胺衍生物(包括 4,5-二硝基香草醛)的光物理性质,突出了它们在光还原和光取代中的潜在应用,这与光化学领域相关 (Marquet 等人,1987)。
安全和危害
作用机制
Target of Action
5-Chloro-N-ethyl-2-nitroaniline is a synthetic intermediate It’s known to be used in the synthesis of benzamide derivatives, which are known to act as histone deacetylase inhibitors .
Mode of Action
It’s known that nitroanilines, in general, are reactive due to the presence of strong electron-withdrawing groups . This makes them suitable for various chemical reactions, particularly in the synthesis of other compounds .
Biochemical Pathways
The compound is used in the synthesis of benzamide derivatives, which are known to inhibit histone deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Their inhibition can lead to a more relaxed chromatin structure, thereby increasing gene expression.
Result of Action
As a synthetic intermediate, its primary role is likely in the synthesis of other compounds, such as benzamide derivatives . These derivatives are known to act as histone deacetylase inhibitors, which can affect gene expression and have implications in various biological processes and disease states.
Action Environment
The action of 5-Chloro-N-ethyl-2-nitroaniline, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes. It’s also worth noting that 5-Chloro-N-ethyl-2-nitroaniline is sensitive to light and heat, which can affect its stability and reactivity .
属性
IUPAC Name |
5-chloro-N-ethyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFQYYIBSAMINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-2-nitroaniline | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

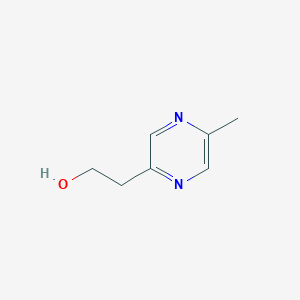
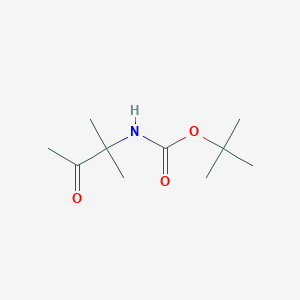
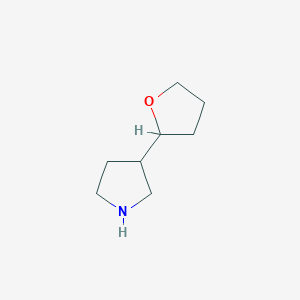
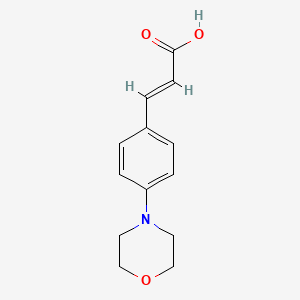

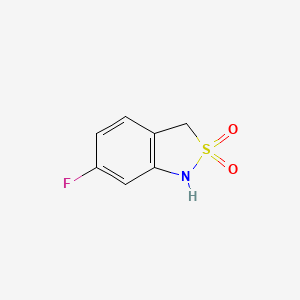

![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3378563.png)
![1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B3378570.png)
